3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid
Description
Properties
Molecular Formula |
C10H16N2O2S |
|---|---|
Molecular Weight |
228.31 g/mol |
IUPAC Name |
3-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]butanoic acid |
InChI |
InChI=1S/C10H16N2O2S/c1-6(2)9(10(13)14)11-4-8-5-15-7(3)12-8/h5-6,9,11H,4H2,1-3H3,(H,13,14) |
InChI Key |
YRENBAWBOHWNLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thiazole Ring
The core thiazole ring is synthesized through Hantzsch-type cyclization or Hantzsch thiazole synthesis , which involves:
- Reacting α-haloketones with thioamides to form thiazole rings.
- For example, α-haloketones derived from acyl chlorides or esters are reacted with 2-methylthioamide derivatives under reflux conditions in polar solvents like ethanol or acetic acid.
α-Haloketone + Thioamide → Thiazole derivative
This method is well-documented for synthesizing substituted 2-methylthiazoles, which are key intermediates.
Construction of the Amino Acid Backbone
The amino acid backbone, specifically butanoic acid , can be assembled via:
- Carboxylation of amino alcohols , or
- Coupling of amino acids or their derivatives with the thiazole moiety.
Esterification of the amino acid is often performed initially to facilitate subsequent reactions, followed by hydrolysis to yield the free acid.
Coupling of Thiazole with Amino Acid
The attachment of the thiazole ring to the amino acid backbone is achieved through:
- Nucleophilic substitution at activated carboxyl groups, often using carbodiimide coupling agents such as EDC or DCC .
- Amide bond formation between amino groups and activated carboxylic acids or esters.
Final Functionalization and Purification
Subsequent steps include:
- Saponification to convert esters into free acids.
- Purification via recrystallization or chromatography.
- Characterization using NMR, MS, and IR spectroscopy.
Specific Synthesis Pathway Based on Literature
According to recent research, including the synthesis of related thiazole derivatives, a typical route involves:
- Preparation of 2-methylthiazole derivatives via cyclization of α-haloketones with thioamides.
- Reaction of these thiazole intermediates with amino acid methyl esters, such as butanoic acid methyl ester , in the presence of coupling agents.
- Hydrolysis of methyl esters to obtain the free acid form.
- Synthesis of 2-methylthiazole from α-haloketone and methylthioamide.
- Coupling of the synthesized thiazole with butanoic acid methyl ester using DCC or EDC .
- Hydrolysis of methyl ester to produce the target compound.
Data Tables Summarizing Synthesis Conditions
Notes on Optimization and Challenges
- Selectivity: Achieving regioselective cyclization to form the correct thiazole is critical.
- Yield enhancement: Use of microwave-assisted synthesis has shown to improve yields and reduce reaction times.
- Purity: Recrystallization from suitable solvents (e.g., ethanol, methanol) ensures high purity.
- Stereochemistry: The stereochemistry at the amino acid center is maintained through mild reaction conditions or chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and amino group play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Substituted Carboxylic Acids
(a) 2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid
- Molecular Formula: C₁₁H₉NO₂S
- Molecular Weight : 219.26 g/mol
- Physical Properties : Melting point 139.5–140°C; CAS RN 65032-66-8 .
- Key Differences: Replaces the butanoic acid backbone with benzoic acid. The aromatic ring may reduce solubility compared to aliphatic chains but enhances π-π stacking interactions in crystal structures.
(b) 3-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid
- Similar to the above but with the thiazole attached at position 3 of the benzene ring. Positional isomerism could alter electronic distribution and intermolecular interactions .
(c) 5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolecarboxylic Acid
- Molecular Formula : C₈H₆N₂O₃S
- Molecular Weight : 210.21 g/mol
- Physical Properties : Melting point 166–167°C; CAS RN 368870-05-7 .
- Key Differences : Incorporates an isoxazole ring instead of benzene, introducing additional nitrogen and oxygen atoms. This may enhance hydrogen-bonding capacity but reduce lipophilicity.
Amino Acid Derivatives with Thiazole Moieties
(a) (2S)-2-{[Methyl({[2-(Propan-2-yl)-1,3-Thiazol-4-yl]Methyl})Carbamoyl]Amino}-4-(Morpholin-4-yl)Butanoic Acid
- Molecular Formula : C₁₇H₂₈N₄O₄S
- Molecular Weight : 384.50 g/mol .
- The isopropyl group on the thiazole may sterically hinder interactions.
(b) 4-[(4-Methyl-1,3-Oxazol-2-yl)-(2-Methylpropanoyl)Amino]Butanoic Acid
Data Table: Structural and Physical Properties
Research Findings and Functional Implications
Hydrogen Bonding and Crystal Packing: Thiazole derivatives exhibit directional hydrogen-bonding patterns due to sulfur and nitrogen atoms, influencing crystal packing and solubility. For example, benzoic acid analogs () may form dimers via COOH···N hydrogen bonds, whereas the butanoic acid backbone in the target compound allows for more flexible interactions .
Synthetic Accessibility : The preparation of thiazole derivatives often involves cyclization reactions (e.g., Hantzsch synthesis) or functional group transformations, as seen in and . The dihydrochloride salt form () simplifies handling in aqueous assays.
Biological Activity
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid, also known by its CAS number 154212-61-0, is a compound of interest due to its potential biological activities. This compound features a thiazole moiety, which has been associated with various pharmacological effects, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H23N3O3S, with a molecular weight of 313.42 g/mol. The structure includes a thiazole ring, which is known for contributing to the biological activity of various compounds.
Antiviral Properties
Research indicates that compounds containing thiazole rings exhibit antiviral activity. For instance, thiazole derivatives have been shown to inhibit viral replication in various studies. The structural characteristics of this compound suggest it may similarly possess antiviral properties due to its ability to interact with viral enzymes or receptors.
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.98 ± 1.22 |
| Compound B | HT29 (Colorectal Cancer) | 1.61 ± 1.92 |
| This compound | TBD | TBD |
The presence of electron-donating groups and specific substitutions on the thiazole ring are critical for enhancing anticancer activity.
The mechanism through which thiazole-containing compounds exert their biological effects often involves modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
Study on Thiazole Derivatives
In a study published in MDPI, researchers synthesized various thiazole derivatives and evaluated their biological activities. One derivative demonstrated significant cytotoxic effects against multiple cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic efficacy .
High-throughput Screening Results
A high-throughput screening assay identified several thiazole compounds with micromolar inhibition against specific cancer targets. The results emphasized the importance of the thiazole moiety in developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
